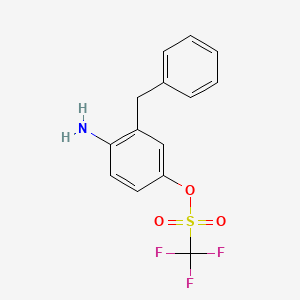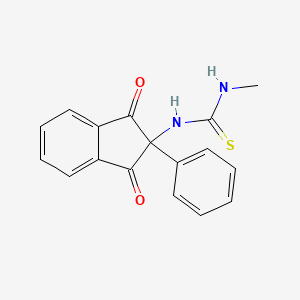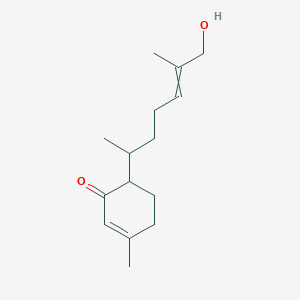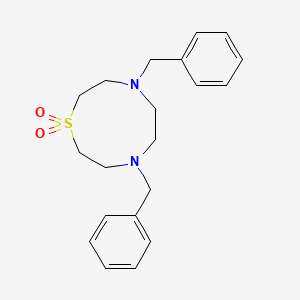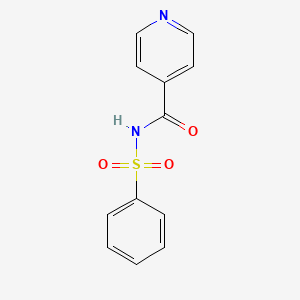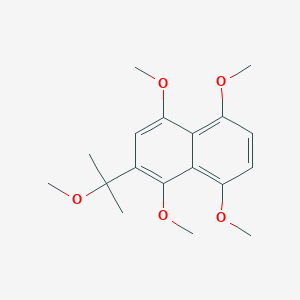
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene is an organic compound that belongs to the naphthalene family. This compound is characterized by the presence of multiple methoxy groups attached to the naphthalene ring, which significantly influences its chemical properties and reactivity. It is often used as an intermediate in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene can be achieved through the methylation of 2,3-dihydronaphthazarin with dimethyl sulfate in the presence of a phase transfer catalyst. This reaction typically yields 1,4,5,8-tetramethoxynaphthalene in high yields. The formylation of this compound can then afford 2-formyl-1,4,5,8-tetramethoxynaphthalene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of phase transfer catalysis and methylation reactions are common in large-scale organic synthesis, suggesting that similar methods could be employed for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the methoxy groups or the naphthalene ring.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized naphthalene derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene involves its interaction with various molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can disrupt membrane structures and interfere with cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8-Naphthalenetetracarboxylic dianhydride: This compound is related to naphthalene and is used in energy harvesting and storage.
2-Formyl-1,4,5,8-tetramethoxynaphthalene: An intermediate in the synthesis of shikonin and alkannin, known for its biological activities.
Uniqueness
1,4,5,8-Tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene is unique due to its multiple methoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its derivatives have shown significant potential in various scientific and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
105827-67-6 |
|---|---|
Formule moléculaire |
C18H24O5 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1,4,5,8-tetramethoxy-2-(2-methoxypropan-2-yl)naphthalene |
InChI |
InChI=1S/C18H24O5/c1-18(2,23-7)11-10-14(21-5)15-12(19-3)8-9-13(20-4)16(15)17(11)22-6/h8-10H,1-7H3 |
Clé InChI |
RLJLIBNLJPTWFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C2=C(C=CC(=C2C(=C1)OC)OC)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
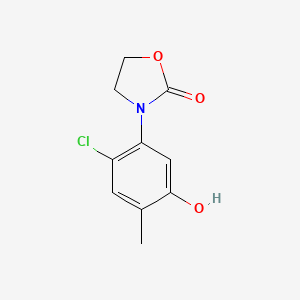

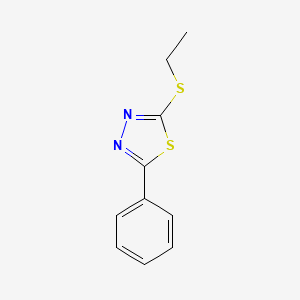
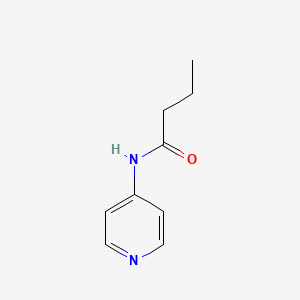
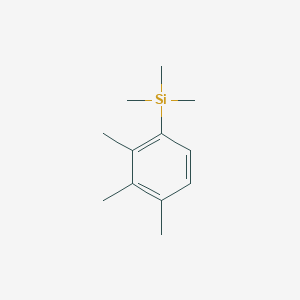
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
